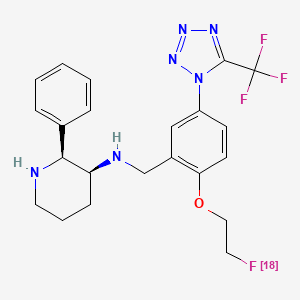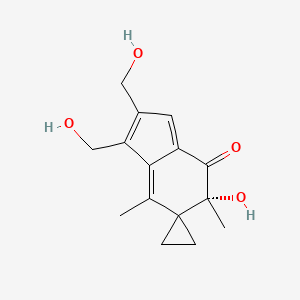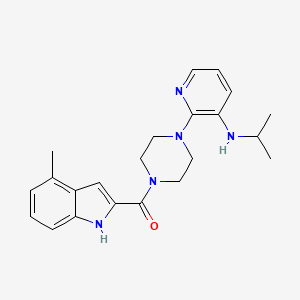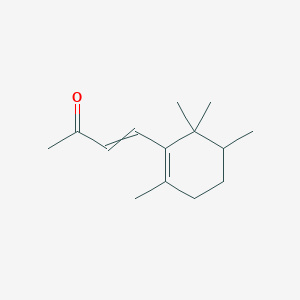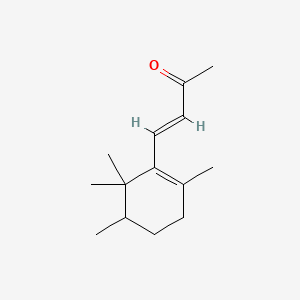
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, a cyclohexylamino group, and a methyl group, all attached to the acetamide backbone. It is typically used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the bromination of a benzoyl compound, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step often involves the methylation of the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted acetamides.
Applications De Recherche Scientifique
Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups may play a role in binding to these targets, while the cyclohexylamino and methyl groups may influence the compound’s overall activity and selectivity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2-benzoylphenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(4-bromophenyl)-2-(cyclohexylamino)-N-methyl-
- Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(cyclohexylamino)-N-methyl-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methyl-, monohydrochloride may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Propriétés
Numéro CAS |
76938-21-1 |
|---|---|
Formule moléculaire |
C22H26BrClN2O2 |
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-bromophenyl)-2-(cyclohexylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O2.ClH/c1-25(21(26)15-24-18-10-6-3-7-11-18)20-13-12-17(23)14-19(20)22(27)16-8-4-2-5-9-16;/h2,4-5,8-9,12-14,18,24H,3,6-7,10-11,15H2,1H3;1H |
Clé InChI |
USZOQOGDNUNOKU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)C(=O)CNC3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


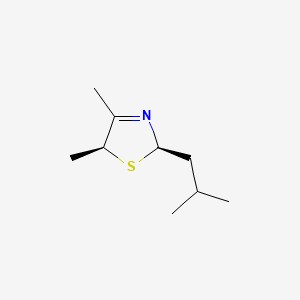
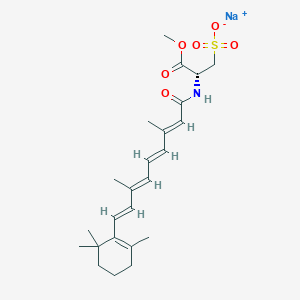
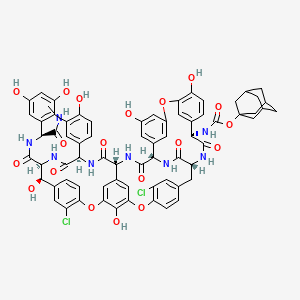
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)


